N-(2-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring:
- A 2-chlorophenyl group linked via an acetamide moiety.
- A sulfanyl (S–) bridge connecting to a 3-oxo-3,4-dihydropyrazine ring.
- A 4-ethoxyphenyl substituent at the 4-position of the dihydropyrazinone ring.
The dihydropyrazinone core provides rigidity and hydrogen-bonding capacity, while the sulfanyl bridge enhances molecular flexibility .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-2-27-15-9-7-14(8-10-15)24-12-11-22-19(20(24)26)28-13-18(25)23-17-6-4-3-5-16(17)21/h3-12H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTCMYQMBCDLLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F2696-0740, also known as Levomilnacipran, is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Its primary targets are the serotonin (5-HT) and norepinephrine (NE) transporters , which are responsible for the reuptake of these neurotransmitters from the synaptic cleft.
Mode of Action
Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and alleviation of depressive symptoms.
Biochemical Pathways
The increased concentration of serotonin and norepinephrine in the synaptic cleft affects multiple biochemical pathways. These neurotransmitters interact with their respective receptors on the postsynaptic neuron, triggering a cascade of intracellular events that ultimately lead to changes in gene expression, neuronal growth, and synaptic plasticity.
Pharmacokinetics
The pharmacokinetics of Levomilnacipran have been studied in healthy volunteers. The drug is extensively metabolized in the liver, primarily through conjugation, and the metabolites are excreted in the urine. The elimination half-life of Levomilnacipran is approximately 12 hours.
Result of Action
The increased neurotransmission of serotonin and norepinephrine results in an improvement in mood and a reduction in the symptoms of depression. This is the primary therapeutic effect of Levomilnacipran. Like all drugs, levomilnacipran can also cause side effects, the most common of which include nausea, dry mouth, constipation, and increased heart rate.
Action Environment
The action of Levomilnacipran can be influenced by various environmental factors. For example, the presence of certain foods or drugs can affect the absorption, distribution, metabolism, and excretion of Levomilnacipran, thereby affecting its efficacy and safety. Additionally, genetic factors can influence how an individual responds to Levomilnacipran.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences and Substituent Effects
Key Observations:
- Substituent Position : The ortho -chlorine in the target compound may introduce steric hindrance compared to para -substituted analogs (e.g., ), affecting binding pocket interactions.
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound enhances lipophilicity and electron density, contrasting with electron-withdrawing nitro or sulfonyl groups in .
Physicochemical and Crystallographic Properties
Table 3: Comparative Physicochemical Data
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
